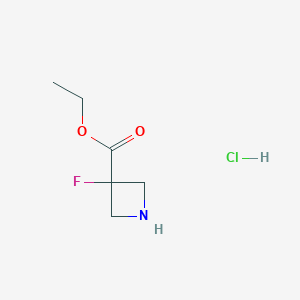

4-(4,4-Difluoropiperidin-1-yl)-butyric acid methyl ester

Descripción general

Descripción

4-(4,4-Difluoropiperidin-1-yl)-butyric acid methyl ester (DFBPA-Me) is a synthetic compound that has been studied for its possible use in a variety of scientific research applications. It is a derivative of the piperidine family, which is a group of compounds that contain nitrogen atoms in a ring structure. DFBPA-Me has been studied for its potential to act as a scaffold for drug development, as well as for its ability to act as a substrate for metabolic pathways in the body.

Aplicaciones Científicas De Investigación

Synthesis and study of triorganostannyl esters of 3-,4- and 3,5-pyridinylimino substituted aminobenzoic acids

This research focused on the synthesis and structural investigation of triorganostannyl esters with methyl, n-butyl, cyclohexyl, phenyl, and benzyl substituents on tin. The study aimed to investigate the physicochemical properties of these compounds as their coordination to metal centers affects both the photophysical properties of the metal and the conformation and intermolecular interactions of the ligands. X-ray crystallography and various spectroscopic methods were used in the investigation (Tzimopoulos et al., 2010).

Photocleavage of (coumarin-4-yl)methyl esters

This study explored (Coumarin-4-yl)methyl esters (CM-A), which are caged compounds that release biologically active acid and highly fluorescent (coumarin-4-yl)methyl alcohol upon excitation. The study analyzed the photostationary and time-resolved investigations of 25 CM-A esters and corresponding CM-OH alcohols with varying substitutions. The research focused on understanding the stabilization of ion pairs and its impact on photocleavage efficiency (Schmidt et al., 2007).

Synthesis of Fluoro-Containing Compounds

Efficient chiral synthesis of fluoro-containing amino acids

This research focused on the synthesis of fluoro-containing amino acids like N-benzyloxycarbonyl-2-amino-4,4-difluorobutyric acid methyl ester and its analogs. The study highlights the incorporation of 2-amino-4,4-difluoro butyric acid as a potent inhibitor in its field, providing insights into the properties and applications of such fluoro-containing compounds (Hu & Han, 2008).

Synthesis and Photovoltaic Applications

Synthesis and characterization of conducting copolymers

The study involved the synthesis of a new dipyrrolyl monomer, succinic acid bis-(4-pyrrol-1-yl-phenyl) ester (SM), and investigated its electrochemical behavior. The research also explored copolymerization of SM with thiophene and analyzed the chemical structure, thermal analyses, morphological studies, conductivities, and electrochromic properties of the synthesized copolymers (Ertas et al., 2004).

Photovoltaic performance of PCBM analogs

This study designed, synthesized, and evaluated a series of [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) analogs with different ester structures for their photovoltaic performance. The research provided insights into how different ester structures affect optical, electrochemical, morphological, and photovoltaic properties, contributing to the understanding of structure-property relationships in photovoltaic materials (Yu et al., 2016).

Propiedades

IUPAC Name |

methyl 4-(4,4-difluoropiperidin-1-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO2/c1-15-9(14)3-2-6-13-7-4-10(11,12)5-8-13/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSSVDMFZXLYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide](/img/structure/B1434885.png)

![methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B1434890.png)

![N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride](/img/structure/B1434891.png)

![2-Chloro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B1434893.png)

![3-Chloro-1-[3-fluoro-5-methoxy-2-(trimethylsilyl)phenyl]propan-1-one](/img/structure/B1434894.png)

![2-[(Carboxymethyl)amino]-4-methoxybenzoic acid](/img/structure/B1434895.png)

![Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate](/img/structure/B1434897.png)

![1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1434900.png)

![2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1434903.png)